molecular formula C25H24FN3O4S B11178539 1-(4-fluorophenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11178539
M. Wt: 481.5 g/mol
InChI Key: NQOUJQRFRRHBOB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a sulfamoyl phenyl group. Its distinct chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the attachment of the sulfamoyl phenyl group. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Sulfamoyl Phenyl Group: This can be accomplished through a sulfonamide coupling reaction using a phenylethylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Key considerations in industrial production include cost-effectiveness, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(4-fluorophenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-methylphenyl)-5-oxo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[4-(2-phenylethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C25H24FN3O4S/c26-20-6-10-22(11-7-20)29-17-19(16-24(29)30)25(31)28-21-8-12-23(13-9-21)34(32,33)27-15-14-18-4-2-1-3-5-18/h1-13,19,27H,14-17H2,(H,28,31)

InChI Key

NQOUJQRFRRHBOB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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